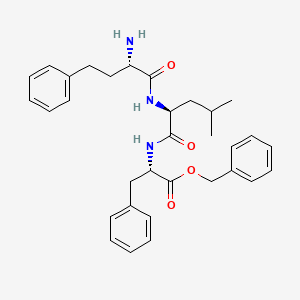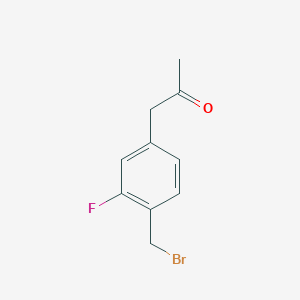
1-(4-(Bromomethyl)-3-fluorophenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(Bromomethyl)-3-fluorophenyl)propan-2-one is an organic compound with the molecular formula C10H10BrFO. It is a derivative of propiophenone, where the phenyl ring is substituted with a bromomethyl group at the 4-position and a fluorine atom at the 3-position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1-(4-(Bromomethyl)-3-fluorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 1-(3-fluorophenyl)propan-2-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1-(4-(Bromomethyl)-3-fluorophenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether are typical reducing agents.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are common oxidizing agents.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives such as azides, thiocyanates, or ethers.
Reduction: The corresponding alcohol, 1-(4-(hydroxymethyl)-3-fluorophenyl)propan-2-ol.
Oxidation: The corresponding carboxylic acid, 1-(4-(carboxymethyl)-3-fluorophenyl)propan-2-one.
科学的研究の応用
1-(4-(Bromomethyl)-3-fluorophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study enzyme-catalyzed reactions involving halogenated substrates.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(4-(Bromomethyl)-3-fluorophenyl)propan-2-one depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon. In reduction reactions, the carbonyl group undergoes hydride transfer to form an alcohol. The molecular targets and pathways involved vary based on the specific reaction and context in which the compound is used.
類似化合物との比較
Similar Compounds
1-(4-Bromophenyl)propan-2-one: Lacks the fluorine substituent, making it less reactive in certain nucleophilic substitution reactions.
1-(4-(Chloromethyl)-3-fluorophenyl)propan-2-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and selectivity.
1-(4-(Bromomethyl)phenyl)propan-2-one: Lacks the fluorine substituent, affecting its electronic properties and reactivity.
Uniqueness
1-(4-(Bromomethyl)-3-fluorophenyl)propan-2-one is unique due to the presence of both bromine and fluorine substituents on the phenyl ring. This combination imparts distinct electronic and steric effects, influencing its reactivity and making it a valuable intermediate in organic synthesis.
特性
分子式 |
C10H10BrFO |
|---|---|
分子量 |
245.09 g/mol |
IUPAC名 |
1-[4-(bromomethyl)-3-fluorophenyl]propan-2-one |
InChI |
InChI=1S/C10H10BrFO/c1-7(13)4-8-2-3-9(6-11)10(12)5-8/h2-3,5H,4,6H2,1H3 |
InChIキー |
LTXJLCXRABEJNO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC1=CC(=C(C=C1)CBr)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


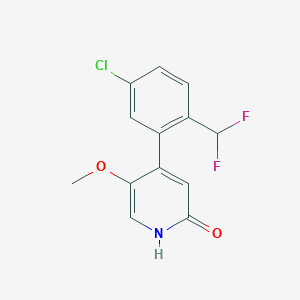
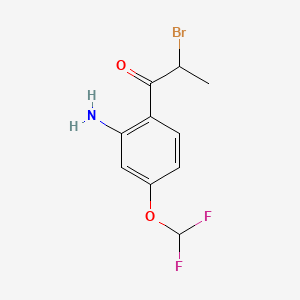
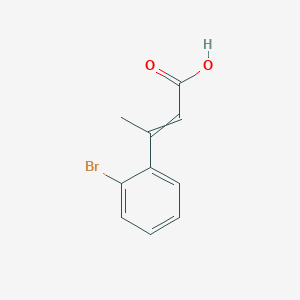
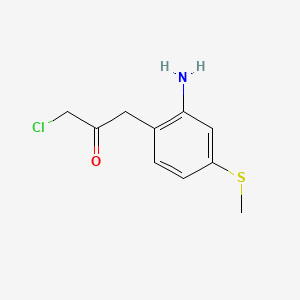
![[1-(1-Phenylethyl)azetidin-2-yl]methanol](/img/structure/B14051648.png)
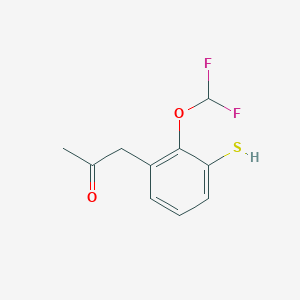

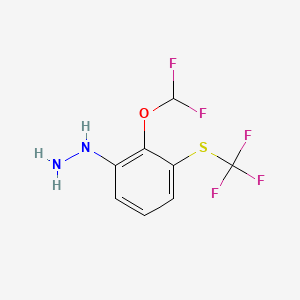
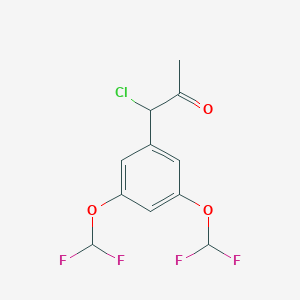
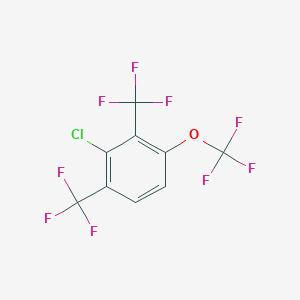

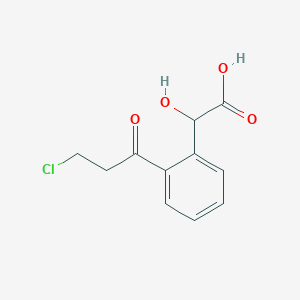
![4-((4-((2-([1,1'-biphenyl]-4-yl)-2-oxoacetaMido)Methyl)phenyl)aMino)-2,2-diMethyl-4-oxobutanoic acid](/img/structure/B14051708.png)
